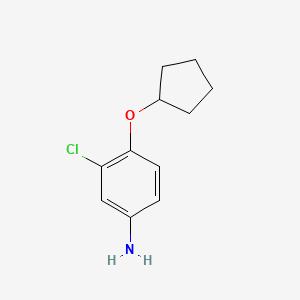

3-Chloro-4-(cyclopentyloxy)aniline

Description

3-Chloro-4-(cyclopentyloxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 3-position and a cyclopentyloxy group at the 4-position of the benzene ring. These compounds are typically synthesized via nucleophilic substitution reactions between halogenated nitrobenzenes and substituted alcohols or benzyl halides, followed by nitro group reduction .

Key applications of such aniline derivatives include their use as intermediates in pharmaceuticals. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline is a critical precursor in the synthesis of lapatinib, a tyrosine kinase inhibitor used in cancer therapy .

Properties

CAS No. |

1197687-18-5; 869944-88-7 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 |

IUPAC Name |

3-chloro-4-cyclopentyloxyaniline |

InChI |

InChI=1S/C11H14ClNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |

InChI Key |

OSMCMRFNSNOEJM-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)N)Cl |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The primary differences among these compounds lie in their substituents, which influence solubility, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility: Substituents with hydrophobic groups (e.g., benzyloxy, phenoxy) reduce water solubility, as seen in 3-chloro-4-(4-chlorophenoxy)aniline, which is sparingly soluble in water but dissolves in DMSO . The cyclopentyloxy group, being non-polar, likely exacerbates this trend.

- Thermal Stability : The 3-fluorobenzyloxy analog has a defined melting point (78–82°C), suggesting moderate stability , while other derivatives require further characterization.

Anticancer Activity:

- EGFR/HER2 Inhibitors: Derivatives like 3-chloro-4-(3,4-dichlorophenoxy)aniline are incorporated into quinazoline scaffolds to develop dual kinase inhibitors, mimicking the pharmacophore of TAK-285 .

- Lapatinib Intermediate : The 3-fluorobenzyloxy analog’s role in lapatinib synthesis highlights its importance in targeting HER2-positive cancers .

Antimalarial Activity:

- The sarcosine hybrid of 3-chloro-4-(4-chlorophenoxy)aniline exhibited an ED50 of 6.49 mg/kg, less potent than the parent compound (ED50 = 3.61 mg/kg), likely due to reduced solubility affecting bioavailability .

Neurological Targets:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance electrophilicity, improving binding to enzymatic targets (e.g., kinase ATP pockets) .

- Steric Effects : Bulky substituents like benzyloxy or cyclopentyloxy may hinder interaction with certain targets but improve selectivity in others .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.